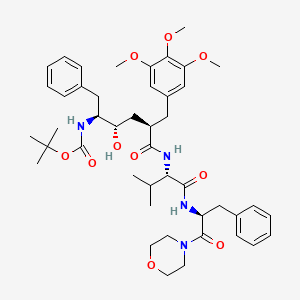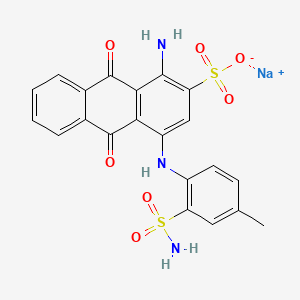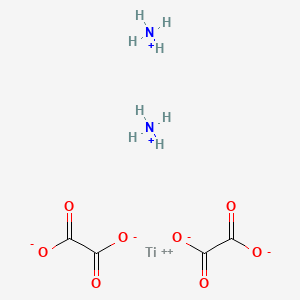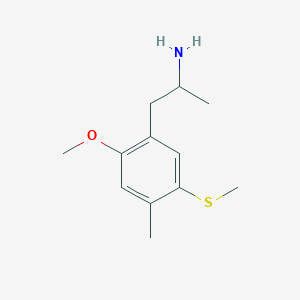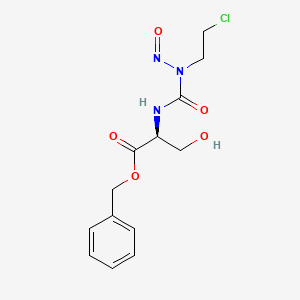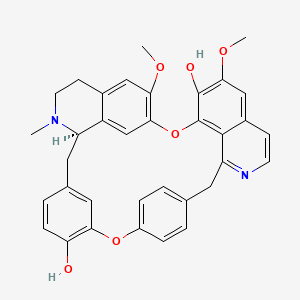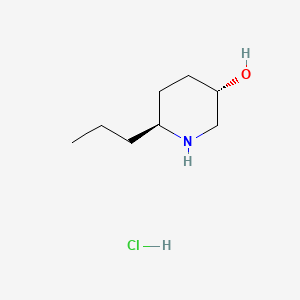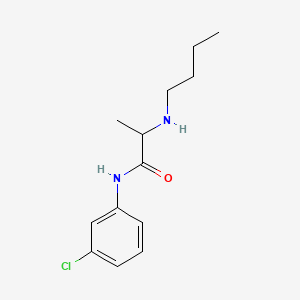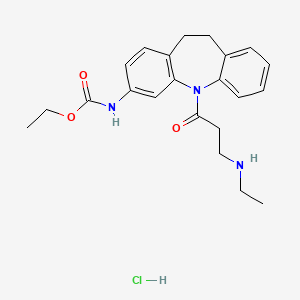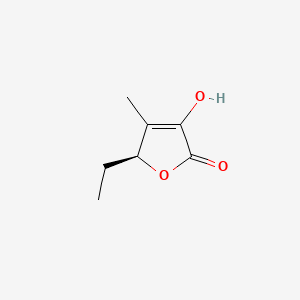
(-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: is a naturally occurring organic compound known for its distinctive aroma, often described as caramel-like or sweet This compound is found in various foods and contributes to their flavor profiles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of aldol condensation followed by cyclization. The reaction conditions often involve acidic or basic catalysts to facilitate the formation of the furanone ring.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the compound in larger quantities. This method leverages the natural biosynthetic pathways of certain microorganisms to generate the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is investigated for its role in natural biosynthetic pathways and its potential effects on microbial growth and metabolism.
Medicine: While not widely used in medicine, this compound’s derivatives may have potential therapeutic applications due to their bioactive properties.
Industry: In the food and fragrance industries, this compound is valued for its aromatic properties and is used to enhance the flavor and scent of various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
5-Hydroxy-2-methyl-4H-pyran-4-one: Known for its sweet aroma, similar to (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Another compound with a caramel-like scent, often found in strawberries and other fruits.
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups, which contribute to its distinct aroma and flavor profile. This makes it particularly valuable in applications where a specific scent or taste is desired.
Eigenschaften
| 144831-61-8 | |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
(2S)-2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
IUFQZPBIRYFPFD-YFKPBYRVSA-N |
Isomerische SMILES |
CC[C@H]1C(=C(C(=O)O1)O)C |
Kanonische SMILES |
CCC1C(=C(C(=O)O1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


